N-benzyl-N-ethyl-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-benzyl-N-ethyl-2,4,5-trimethylbenzenesulfonamide: is an organic compound with the molecular formula C18H23NO2S and a molecular weight of 317.45 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with benzyl, ethyl, and three methyl groups.
Preparation Methods
The synthesis of N-benzyl-N-ethyl-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with N-benzylethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
N-benzyl-N-ethyl-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Scientific Research Applications
N-benzyl-N-ethyl-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The benzyl and ethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.
Comparison with Similar Compounds
N-benzyl-N-ethyl-2,4,5-trimethylbenzenesulfonamide can be compared with other sulfonamide compounds such as:
- N-benzyl-N-methyl-2,4,5-trimethylbenzenesulfonamide
- N-ethyl-N-methyl-2,4,5-trimethylbenzenesulfonamide
- N-benzyl-N-ethyl-3,4,5-trimethylbenzenesulfonamide
These compounds share similar structural features but differ in the substitution pattern on the benzene ring or the nature of the alkyl groups attached to the sulfonamide nitrogen. The unique combination of benzyl, ethyl, and three methyl groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-N-ethyl-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-5-19(13-17-9-7-6-8-10-17)22(20,21)18-12-15(3)14(2)11-16(18)4/h6-12H,5,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBVXEJTZYBWRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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